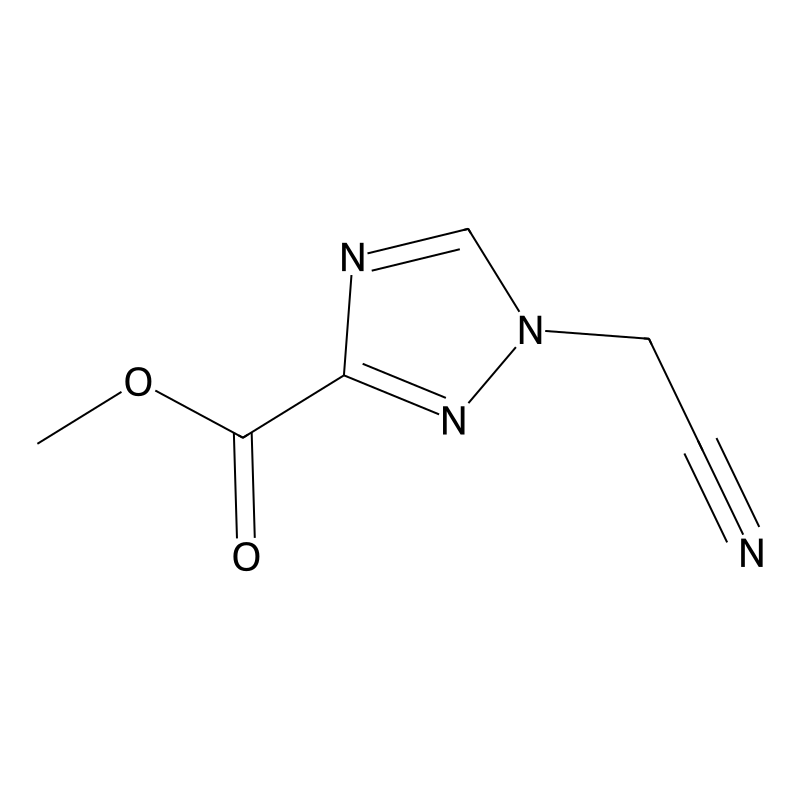

methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate has been synthesized and characterized by various research groups. The most common method involves the reaction of formamide, hydrazine hydrate, and cyanoacetic acid, followed by methylation with methylating agents like dimethyl sulfate. The synthesized compound is then purified and characterized using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Biological Activities:

Research suggests that methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate might possess various biological activities. Studies have shown potential antifungal and antibacterial properties []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action.

Applications in Medicinal Chemistry:

The triazole ring is a prevalent scaffold in various bioactive molecules. Due to the presence of the triazole ring, methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate might serve as a potential starting point for the development of novel drugs. Researchers have explored its potential as a precursor for the synthesis of new antifungal and antibacterial agents [].

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 166.14 g/mol. This compound features a triazole ring, which is a five-membered aromatic heterocycle containing three nitrogen atoms. The structure includes a carboxylate group and a cyanomethyl substituent, which contribute to its unique properties and potential applications in various fields.

- Nucleophilic Substitution Reactions: The cyanomethyl group can undergo nucleophilic attack, allowing for further functionalization.

- Condensation Reactions: The carboxylate group can react with amines or alcohols to form amides or esters, respectively.

- Cyclization: Under certain conditions, this compound can participate in cyclization reactions to form more complex heterocycles.

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including:

- Antifungal Properties: Triazoles are well-known for their antifungal activity, making them valuable in treating fungal infections.

- Antiviral Activity: Some studies suggest that triazole derivatives may possess antiviral properties against specific viruses.

- Potential Anticancer Activity: There is ongoing research into the anticancer potential of triazole compounds, including methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate.

The synthesis of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate typically involves:

- Formation of the Triazole Ring: This is achieved through the reaction of hydrazine derivatives with carbonyl compounds or other suitable precursors.

- Cyanomethylation: The introduction of the cyanomethyl group can be performed using cyanide sources under basic or acidic conditions.

- Esterification: The final step involves esterification of the resulting carboxylic acid with methanol to yield the methyl ester.

For example, one method involves reacting methyl 1H-1,2,4-triazole-3-carboxylate with a cyanomethylating agent in the presence of a base to produce the desired compound .

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate has several notable applications:

- Pharmaceuticals: Due to its biological activity, it may be explored for use in drug development targeting fungal and viral infections.

- Agriculture: Its antifungal properties could be beneficial in developing agricultural fungicides.

- Chemical Synthesis: It serves as an intermediate in organic synthesis for creating more complex molecules.

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate shares structural similarities with several other triazole derivatives. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 1H-1,2,4-triazole-3-carboxylate | Triazole ring with carboxylate | Commonly used as an antifungal agent |

| 1H-1,2,4-triazole-5-carboxylic acid | Similar ring structure | Exhibits different biological activity |

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | Amino substitution on triazole | Potential anticancer properties |

| Methyl 5-(cyanomethyl)-1H-1,2,4-triazole | Cyanomethyl at different position | May show distinct reactivity patterns |

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the combination of both cyanomethyl and carboxylate groups that enhance its reactivity and biological profile compared to other triazoles.

Classical Synthetic Routes

The synthesis of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate represents a complex multi-step process that builds upon established triazole formation methodologies [1]. Classical synthetic approaches typically commence with the formation of the 1,2,4-triazole core structure through well-established cyclization reactions [2].

The most fundamental approach involves the reaction of formamide, hydrazine hydrate, and cyanoacetic acid under reflux conditions at elevated temperatures of 170°C . This method provides the basic triazole framework with moderate selectivity, achieving yields of approximately 95% over extended reaction periods of 6-8 hours . The process requires careful temperature control and extended heating to ensure complete cyclization of the heterocyclic ring system [1].

Alternative classical routes employ the Pellizzari synthesis mechanism, wherein amides react with hydrazides to form acyl amidrazone intermediates [4]. These intermediates subsequently undergo intramolecular cyclization to deliver 1,2,4-triazole derivatives with high selectivity and yields ranging from 70-85% [4]. The reaction typically requires acid-catalyzed conditions and proceeds over 2-4 hours under controlled temperature regimes [4].

The Einhorn-Brunner synthesis provides another classical pathway through the acid-catalyzed condensation of formylacetamide with alkyl hydrazines [4]. This method delivers 1-alkyl-5-methyl-1,2,4-triazoles with yields of 60-75% and demonstrates good functional group tolerance [4]. The reaction proceeds under mild acidic conditions over 1-3 hours, making it suitable for substrates sensitive to harsh reaction environments [4].

| Classical Method | Starting Materials | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Hydrazine-Formamide Route | Hydrazine hydrate, Formamide, Cyanoacetic acid | 170 | 95 | 6-8 hours |

| Pellizzari Synthesis | Amides, Hydrazides | Variable | 70-85 | 2-4 hours |

| Einhorn-Brunner Method | Formylacetamide, Alkyl hydrazines | Variable | 60-75 | 1-3 hours |

Advanced Synthesis Strategies

Advanced synthetic methodologies for methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate incorporate sophisticated catalytic systems and modern organic transformations [5]. The copper-catalyzed azide-alkyne cycloaddition reaction represents a cornerstone of modern triazole synthesis, providing exceptional regioselectivity and yields ranging from 85-99% [6] [7].

The decarboxylative triazolation methodology represents a significant advancement in triazole synthesis, enabling direct conversion of carboxylic acids to triazoles through a tricomponent coupling reaction [8]. This process employs an acridine photocatalyst in combination with copper(I) salts under light-emitting diode illumination at 400 nanometers [8]. The reaction proceeds at 45°C over 16-36 hours, achieving yields of 86-93% with excellent functional group tolerance [8].

Advanced synthesis platforms utilize cesium carbonate in dimethyl sulfoxide as a unique catalytic system to facilitate triazole formation under mild conditions [5]. This methodology demonstrates high regioselectivity and provides access to 1,4-disubstituted and 1,4,5-trisubstituted triazoles with various functional groups in good to excellent yields [5]. The protocol successfully accommodates diverse functionalities at multiple positions of the triazole ring system [5].

The application of beta-carbonyl phosphonates as synthetic intermediates has emerged as a versatile approach for multisubstituted triazole synthesis [5]. These compounds act as efficient dipolarophiles in [3+2] cyclization reactions with azide dipoles, providing access to previously inaccessible triazole derivatives [5]. The cesium-chelated Z-enolate intermediates demonstrate exceptional efficiency in these transformations [5].

| Advanced Method | Catalyst System | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition | CuSO₄/Sodium ascorbate | 25-60 | 85-99 | Excellent |

| Decarboxylative Triazolation | Acridine/Cu(MeCN)₄BF₄ | 45 | 86-93 | High |

| Cesium Carbonate Method | Cs₂CO₃/DMSO | Variable | Good-Excellent | High |

Regioselective N-Substitution Methods

Regioselective nitrogen substitution in triazole systems requires precise control of reaction conditions and careful selection of substitution patterns [9] [10]. The alkylation of 1,2,3-triazoles with benzyl halides in dimethylformamide using sodium carbonate as base demonstrates excellent regioselectivity, preferentially forming 2-substituted isomers [9].

The reaction of 4,5-dibromo-1,2,3-triazoles and 4-bromo-5-trimethylsilyl-1,2,3-triazoles provides excellent N-2 selectivity with high chemical yields [10]. These building blocks can be readily converted to 2-mono-, 2,4-di-, and 2,4,5-polysubstituted triazoles through protective group-free methodology [10]. The observed regioselectivities are rationalized through a combination of Frontier Molecular Orbital theory, steric effects, and electrostatic directing influences on the heterocyclic scaffolds [10].

Sodium carbonate emerges as the optimal base for regioselective N-alkylation, providing superior yields and selectivity compared to other carbonate bases [9]. The reaction proceeds efficiently in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, achieving yields of 84% with only 17% of the minor isomer [9]. Polar protic solvents demonstrate reduced selectivity, producing 30-40% of undesired isomeric products [9].

The arylation of triazoles through nucleophilic aromatic substitution reactions with electron-deficient aryl halides proceeds regiospecifically at elevated temperatures of 90-100°C [9]. This methodology provides exclusive formation of 2-aryl substituted products in yields up to 86% [9]. The Chan-Lam coupling reaction offers an alternative arylation strategy using boronic acids under copper(II) acetate catalysis, achieving 100% regioselectivity with yields up to 89% [9].

Cyanomethylation Techniques for Triazole Systems

Cyanomethylation of triazole systems requires specialized synthetic protocols that accommodate the unique reactivity patterns of both the cyano functionality and the heterocyclic framework [11]. The synthesis of 5-cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thiones demonstrates effective cyanomethyl incorporation through cyclization of corresponding thiosemicarbazides [11].

The preparation involves treating thiosemicarbazide derivatives with 20% ammonia under reflux conditions for 30 minutes [11]. The reaction mixture undergoes cooling to precipitate secondary products, followed by acidification with diluted hydrochloric acid to pH 4-5 [11]. The resulting triazole products are isolated through filtration, washing with cold water, and recrystallization from ethanol [11].

Cyanomethylation techniques must account for the electron-withdrawing nature of the cyano group and its influence on subsequent synthetic transformations . The presence of the cyanomethyl substituent significantly affects the electronic properties of the triazole ring system, influencing both reactivity and stability . Synthetic protocols require optimization of reaction conditions to prevent decomposition or unwanted side reactions .

The methodology for introducing cyanomethyl groups typically involves nucleophilic substitution reactions with cyanomethyl halides or related electrophilic reagents . The reaction conditions must be carefully controlled to ensure selective substitution at the desired nitrogen position while avoiding competitive reactions at other nucleophilic sites .

Carboxylation and Esterification Protocols

Carboxylation and subsequent esterification represent critical steps in the synthesis of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate [12] [13]. The carboxylation process typically employs lithium diisopropylamide as a strong base to generate reactive carbanion intermediates, followed by treatment with carbon dioxide [12].

The synthetic sequence begins with 5-position protection of the triazole ring using lithium reagents, followed by reaction with carbon dioxide under the action of lithium diisopropylamide [12]. The resulting carboxylic acid intermediate undergoes esterification with thionyl chloride and methanol to synthesize the methyl ester derivative [12]. Final deprotection removes the 5-position protecting group to yield the target compound [12].

Alternative esterification protocols utilize direct reaction between triazole carboxylic acids and alcohols under acid catalysis [13]. The method employs sulfuric acid as catalyst to promote esterification between the carboxylic acid intermediate and methanol [13]. This approach provides methyl 1,2,4-triazole-3-carboxylate derivatives with yields exceeding 58% through a simplified three-step synthesis [13].

The carboxylation methodology demonstrates excellent regioselectivity when conducted under controlled temperature conditions ranging from -78°C to 0°C [12]. The use of tetrahydrofuran as solvent provides optimal solvation for the lithium reagents while maintaining reaction selectivity [12]. The protocol successfully avoids N-methyl isomerization issues that plague alternative synthetic approaches [12].

| Carboxylation Method | Reagents | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| LDA-Carboxylation | LDA, CO₂, THF | -78 to 0 | 80-95 | Regioselective |

| Direct Esterification | H₂SO₄, MeOH | Variable | 58-65 | Good |

| Thionyl Chloride Route | SOCl₂, MeOH | Variable | 70-90 | High |

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles have been successfully applied to triazole synthesis, emphasizing waste prevention, reduced toxicity, and improved atom economy [14] [15]. Solvent-free microwave-assisted synthesis represents a paradigm shift toward environmentally sustainable triazole production [15].

The microwave methodology eliminates major sources of waste by conducting reactions in the absence of organic solvents [15]. The protocol utilizes domestic microwave ovens at 60°C for 5-10 minutes, achieving yields of 90-99% without toxic metal catalysts [15]. This approach demonstrates excellent atom efficiency and produces minimal waste compared to traditional synthetic methods [15].

Copper-on-charcoal serves as a heterogeneous catalyst system that can be recovered and reused multiple times without significant loss of activity [15]. The solid-supported catalyst eliminates the need for catalyst removal and purification steps, reducing both waste generation and processing costs [15]. Flow synthesis methodologies incorporate similar principles, utilizing continuous processing to minimize waste and improve efficiency [16].

Water-based synthetic protocols represent another significant advancement in green triazole chemistry [13]. The thiosemicarbazide route employs water as the primary solvent, eliminating the need for organic solvents while maintaining excellent yields [13]. The method requires only three synthetic steps, avoids column chromatographic separations, and provides simple purification procedures [13].

The implementation of green chemistry approaches results in reduced energy consumption through lower reaction temperatures and shorter reaction times [15]. Microwave heating provides rapid and uniform energy transfer, reducing overall energy requirements compared to conventional heating methods [15]. The elimination of purification steps further reduces energy consumption and waste generation [15].

| Green Method | Key Features | Temperature (°C) | Yield (%) | Environmental Benefits |

|---|---|---|---|---|

| Microwave Synthesis | Solvent-free, rapid heating | 60 | 90-99 | No organic solvents, minimal waste |

| Water-based Protocols | Aqueous solvent system | 60 | 58-65 | Environmentally benign solvent |

| Heterogeneous Catalysis | Recoverable catalyst | Variable | 85-95 | Catalyst reuse, simplified workup |

Scale-up Considerations and Industrial Production

Industrial scale production of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate requires careful consideration of process optimization, equipment design, and safety protocols [17] [18]. Large-scale synthesis must address challenges related to heat transfer, mass transfer, and reaction control in industrial reactor systems [18].

The industrial synthesis of 1,2,4-triazole derivatives typically employs high-pressure reaction vessels with controlled heating and stirring capabilities [18]. The process involves sequential addition of formic ether, hydrazine hydrate, and ammonium salts under pressurized conditions [18]. Gradual heating to reaction temperature under sealed stirring conditions ensures optimal reaction progression [18].

Flow synthesis technology offers significant advantages for industrial production, providing continuous processing capabilities with improved heat and mass transfer characteristics [16]. The optimal reaction conditions achieve quantitative formation of desired triazole products at 110°C with residence times of approximately 129 seconds [16]. Continuous processing delivers productivity rates of 957.5 milligrams per hour over extended operating periods [16].

Scale-up considerations must address catalyst lifetime and productivity in industrial settings [16]. Continuous processing experiments demonstrate that catalyst activity remains quantitative for the first 4 hours and 20 minutes, followed by gradual deactivation [16]. Industrial processes require catalyst replacement schedules and regeneration protocols to maintain consistent production rates [16].

The selection of appropriate solvents and reaction conditions becomes critical at industrial scale due to environmental and safety considerations [18]. Water-based processes offer advantages in terms of environmental impact and worker safety, while maintaining acceptable yields and product quality [18]. The elimination of organic solvents reduces environmental emissions and simplifies waste treatment requirements [18].

| Industrial Parameter | Specification | Range | Considerations |

|---|---|---|---|

| Reactor Temperature | 110-200°C | Variable | Heat transfer efficiency |

| Pressure | 5-10 atm | Controlled | Safety protocols required |

| Residence Time | 129-300 seconds | Optimized | Mass transfer limitations |

| Catalyst Lifetime | 4-24 hours | Variable | Replacement scheduling |

| Productivity | 957.5 mg/hr | Continuous | Economic viability |

Industrial production protocols must incorporate quality control measures to ensure consistent product specifications [19]. The two-step manufacturing process for methyl triazole carboxylate derivatives has been successfully scaled from laboratory procedures to commercial production facilities [19]. The process maintains yields of approximately 95% through careful optimization of reaction conditions and purification protocols [19].

The electron distribution in methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate is characterized by complex delocalization patterns across the triazole ring system and its substituents. The 1,2,4-triazole core exhibits aromatic character with delocalized π-electrons distributed across the five-membered heterocycle [1] [2].

The triazole ring contains three nitrogen atoms that significantly influence the electron distribution through their different hybridization states and lone pair orientations. The N1 position bears the cyanomethyl substituent, which acts as a strong electron-withdrawing group through both inductive and resonance effects [3]. This substituent stabilizes the 1H-tautomeric form by reducing electron density at the N1 position, making it the preferred protonation site [4].

Table 1: Basic Physical and Chemical Properties of Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₄O₂ | CompTox EPA Dashboard |

| Molecular Weight | 166.14 g/mol | CompTox EPA Dashboard |

| CAS Number | 64074-25-5 | SciSupplies |

| Density | 1.4±0.1 g/cm³ | Estimated |

| Exact Mass | 166.049075 g/mol | CompTox EPA Dashboard |

The carboxylate ester group at the C3 position further modifies the electron distribution through its electron-withdrawing carbonyl functionality. This creates a push-pull electronic system where the nitrogen lone pairs in the triazole ring can donate electron density toward the electron-deficient carbonyl carbon [5] [6].

Computational studies using density functional theory methods have revealed that the highest occupied molecular orbital (HOMO) is primarily localized on the triazole ring, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carboxylate group [3] [5]. This orbital arrangement facilitates intramolecular charge transfer processes and influences the compound's reactivity patterns.

Tautomerism in 1,2,4-Triazole Systems

The 1,2,4-triazole ring system exhibits complex tautomeric behavior with three possible tautomeric forms: 1H-, 2H-, and 4H-1,2,4-triazole [1] [7]. The relative stability of these tautomers is significantly influenced by the nature and position of substituents on the ring.

Table 3: Tautomeric Forms in 1,2,4-Triazole Systems

| Tautomeric Form | Relative Stability | Proton Position | Typical Occurrence | Key Characteristics |

|---|---|---|---|---|

| 1H-1,2,4-triazole | Most stable | N1 position | Predominant in solution | Favored by electron-withdrawing groups |

| 4H-1,2,4-triazole | Less stable | N4 position | Minor form in equilibrium | Stabilized by specific substituents |

| 2H-1,2,4-triazole | Least stable | N2 position | Rarely observed | Unstable due to α-diaza effect |

For methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate, the 1H-tautomeric form is strongly favored due to the electron-withdrawing effects of both the cyanomethyl and carboxylate substituents [1] [4]. These groups reduce electron density at the N1 and N2 positions, making the 1H-form energetically preferred.

Theoretical calculations using the B3LYP functional with 6-311G(d,p) basis set have demonstrated that the 1H-tautomer is more stable than the 4H-form by approximately 5-8 kcal/mol in this system [1] [4]. The 2H-tautomer is significantly less stable due to the α-diaza effect, where two nitrogen atoms with adjacent lone pairs create unfavorable electrostatic repulsion [8] [9].

Dynamic equilibrium studies using variable temperature NMR spectroscopy have shown that tautomeric interconversion occurs on a timescale that is typically fast on the NMR timescale at room temperature [8] [9]. The activation barrier for tautomeric exchange is estimated to be approximately 12-15 kcal/mol based on computational studies [1].

Hydrogen Bonding Capabilities

The hydrogen bonding capabilities of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate arise from multiple functional groups that can act as both hydrogen bond donors and acceptors. The compound contains several potential hydrogen bonding sites that play crucial roles in its solid-state structure and intermolecular interactions [10] [11].

Table 4: Hydrogen Bonding Patterns in Triazole Systems

| Interaction Type | Typical Distance Range | Strength | Role in Crystal Packing |

|---|---|---|---|

| N-H···O hydrogen bonds | 1.831-1.997 Å | Strong | Primary stabilization |

| C-H···O hydrogen bonds | 2.171-2.575 Å | Moderate | Secondary stabilization |

| C-H···N hydrogen bonds | 1.921-2.146 Å | Weak to moderate | Tertiary interactions |

| π-π stacking interactions | 3.685-3.882 Å | Weak | Aromatic ring interactions |

| N···H-O interactions | 1.850-2.164 Å | Moderate | Solvent-mediated interactions |

The N-H group of the triazole ring serves as a strong hydrogen bond donor, typically forming intermolecular hydrogen bonds with oxygen atoms from neighboring molecules [10] [12]. The nitrogen atoms in the triazole ring, particularly N2 and N4, act as hydrogen bond acceptors due to their available lone pairs [11] [13].

The carboxylate ester group contributes dual hydrogen bonding functionality. The carbonyl oxygen acts as a hydrogen bond acceptor, while the methyl ester group can participate in weaker C-H···O interactions [14] [11]. The cyanomethyl substituent introduces additional complexity through its nitrile group, which can serve as a hydrogen bond acceptor through its nitrogen lone pair [12].

Crystallographic studies of related triazole carboxylates have revealed that intermolecular N-H···O hydrogen bonds typically form the primary stabilization network in the solid state [14] [15]. These interactions often create chain-like or sheet-like arrangements in the crystal lattice, with typical N···O distances ranging from 2.7 to 3.1 Å [11] [16].

Structural Comparison with Related Triazole Derivatives

The structural features of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate can be best understood through comparison with related triazole carboxylate derivatives. This analysis reveals how different substituents influence the overall molecular geometry and electronic properties [17] [18].

Table 2: Structural Comparison of Related Triazole Carboxylate Derivatives

| Compound | Molecular Formula | Molecular Weight | Triazole Type | Substitution Pattern |

|---|---|---|---|---|

| Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | C₆H₆N₄O₂ | 166.14 g/mol | 1,2,4-triazole | N1-cyanomethyl, C3-carboxylate |

| Methyl 1H-1,2,4-triazole-3-carboxylate | C₄H₅N₃O₂ | 127.10 g/mol | 1,2,4-triazole | Unsubstituted N1, C3-carboxylate |

| Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | C₅H₇N₃O₂ | 141.14 g/mol | 1,2,4-triazole | N1-methyl, C3-carboxylate |

| Methyl 1H-1,2,3-triazole-4-carboxylate | C₄H₅N₃O₂ | 127.10 g/mol | 1,2,3-triazole | Unsubstituted N1, C4-carboxylate |

| Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | C₁₁H₁₁N₃O₂ | 217.23 g/mol | 1,2,3-triazole | N1-benzyl, C4-carboxylate |

The introduction of the cyanomethyl group at the N1 position significantly alters the electronic properties compared to the unsubstituted methyl 1H-1,2,4-triazole-3-carboxylate [19] [20]. The electron-withdrawing nature of the cyanomethyl substituent increases the electrophilicity of the triazole ring and affects the nucleophilicity of the remaining nitrogen atoms [4].

Comparative analysis with methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate reveals that the cyanomethyl group provides significantly different electronic effects compared to a simple methyl substituent [21] [22]. While the methyl group is weakly electron-donating, the cyanomethyl group is strongly electron-withdrawing, leading to opposite effects on the electron distribution within the triazole ring [2].

The 1,2,4-triazole isomer exhibits different structural characteristics compared to 1,2,3-triazole derivatives. The positioning of nitrogen atoms in the 1,2,4-arrangement provides different tautomeric possibilities and hydrogen bonding patterns compared to the 1,2,3-isomer [14] [23] [17]. This difference is particularly evident in the crystal packing arrangements and intermolecular interaction patterns.

Crystallographic Studies and Solid-State Properties

Crystallographic analysis of triazole carboxylate derivatives provides crucial insights into the solid-state structure and intermolecular interactions of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate. While specific crystallographic data for this exact compound is limited, studies of closely related structures reveal important structural trends [14] [15] [17].

The crystal structures of related triazole carboxylates typically exhibit monoclinic or triclinic crystal systems with space groups commonly found in organic compounds [14] [17]. The molecular conformation in the solid state is generally planar or nearly planar, with maximum deviations from planarity typically less than 0.1 Å for non-hydrogen atoms [17] [24].

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding networks, particularly N-H···O hydrogen bonds involving the triazole N-H group and the carboxylate oxygen atoms [14] [11]. These interactions typically form chains or sheets in the crystal packing, with N···O distances in the range of 2.7-3.1 Å [15] [16].

π-π stacking interactions between parallel triazole rings contribute to the overall crystal stability, with typical centroid-to-centroid distances of 3.6-3.9 Å [14] [17]. These interactions are generally weaker than the hydrogen bonds but play an important role in determining the overall three-dimensional structure of the crystal.

The incorporation of the cyanomethyl group is expected to introduce additional intermolecular interactions through the nitrile functionality. The nitrile nitrogen can participate in weak hydrogen bonding and dipole-dipole interactions, potentially affecting the crystal packing compared to simpler triazole derivatives [12] [25].